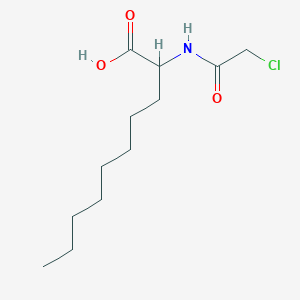![molecular formula C24H38O7S B12560829 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid CAS No. 264192-28-1](/img/structure/B12560829.png)
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid is an organic compound with a complex structure It is characterized by the presence of two 2-ethylhexyl ester groups attached to a benzene ring, which also contains a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid typically involves the esterification of benzene-1-sulfonic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce alcohol derivatives.
Scientific Research Applications
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester groups.
1,4-bis[(2-ethylhexyl)oxy]benzene: A compound with a similar benzene core but lacking the sulfonic acid group.
Benzene-1,2,5-tricarboxylic acid 1,2-bis(2-ethylhexyl) ester: Another ester derivative of benzene with different substitution patterns.
Uniqueness
3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid is unique due to the presence of both ester and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
264192-28-1 |
|---|---|
Molecular Formula |
C24H38O7S |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
3,4-bis(2-ethylhexoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C24H38O7S/c1-5-9-11-18(7-3)16-30-23(25)21-14-13-20(32(27,28)29)15-22(21)24(26)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,27,28,29) |
InChI Key |
RUGSBENMUDMZEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)S(=O)(=O)O)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


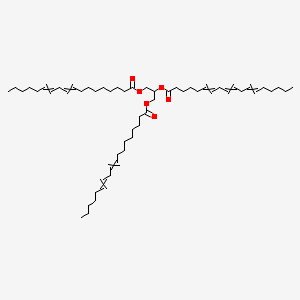
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)

![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
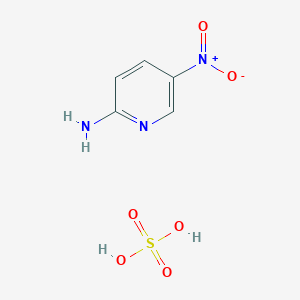
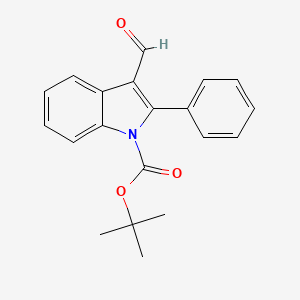
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

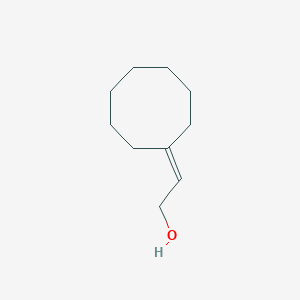

![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)

